2-(2-methoxyethyl)propane-1,3-diol
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Overview
Description
2-(2-methoxyethyl)propane-1,3-diol is a chemical compound with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol. It is known for its applications in the pharmaceutical industry as a solubilizer, viscosity modifier, and stabilizer of protein formulations.
Preparation Methods
The synthesis of 2-(2-methoxyethyl)propane-1,3-diol can be achieved through various methods. One common synthetic route involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) as a catalyst. This reaction is followed by hydrolysis of the formed epoxide using sulfuric acid (H2SO4) . The reaction conditions typically involve stirring the reactants at room temperature until the reaction is complete .
Chemical Reactions Analysis
2-(2-methoxyethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide (KOH), sulfuric acid (H2SO4), and epichlorohydrin . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with epichlorohydrin and KOH results in the formation of an epoxide intermediate, which can be further hydrolyzed to yield the final product .
Scientific Research Applications
2-(2-methoxyethyl)propane-1,3-diol has a wide range of scientific research applications. In the pharmaceutical industry, it is used as a solubilizer, viscosity modifier, and stabilizer of protein formulations. It is also used in the synthesis of various chemical compounds and as a reagent in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)propane-1,3-diol involves its interaction with molecular targets and pathways within biological systems. As a solubilizer and stabilizer, it helps to enhance the solubility and stability of various compounds, thereby improving their bioavailability and efficacy. The specific molecular targets and pathways involved depend on the particular application and the compounds being stabilized or solubilized.
Comparison with Similar Compounds
While both compounds share similar chemical structures, 2-(2-methoxyethyl)propane-1,3-diol is unique in its specific applications as a solubilizer, viscosity modifier, and stabilizer in the pharmaceutical industry. Other similar compounds include 2-ethyl-2-methyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, which have different chemical properties and applications .
Properties
IUPAC Name |
2-(2-methoxyethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-9-3-2-6(4-7)5-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYJMGLPMZYNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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